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Technical Support Center: Human Leukemia
Xenograft Models
This technical support center provides troubleshooting guidance for researchers encountering

poor engraftment of human leukemia in mouse models. The following information is intended

for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Poor Engraftment
Low or no engraftment of human leukemia cells in immunodeficient mice is a common

challenge. This guide provides a systematic approach to troubleshooting this issue.

Question: I am observing poor or no engraftment of my primary human leukemia sample. What

are the potential causes and how can I troubleshoot this?

Answer:

Poor engraftment can stem from several factors, ranging from the quality of the injected cells to

the choice of mouse model and technical procedures. Below is a step-by-step guide to help

you identify and resolve the issue.

Step 1: Evaluate the Quality and Viability of Leukemia
Cells
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The initial quality of the patient-derived leukemia cells is critical for successful engraftment.

Cell Viability: Cryopreservation can impact cell viability and phenotype.[1][2] It is crucial to

assess cell viability after thawing and before injection.

Recommendation: Aim for a viability of >80-90% for injection.[3] If viability is low, consider

optimizing your thawing protocol.

Thawing Protocol: A rapid and careful thawing process is essential to maintain cell health.[4]

Recommendation: Thaw cells quickly in a 37°C water bath and immediately transfer them

dropwise into a larger volume of pre-warmed media to dilute the cryoprotectant.[4]

Cell Clumping: Cell clumps can reduce the number of viable single cells for injection and can

clog the syringe.

Recommendation: Filter the cell suspension through a 40 µm cell strainer to remove

clumps and debris before injection.

Step 2: Re-evaluate the Mouse Model
The choice of immunodeficient mouse strain significantly impacts engraftment success. More

severely immunodeficient strains are generally more permissive to human cell engraftment.
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Mouse Strain Key Features
Typical Engraftment
Success

Nude (nu/nu) Lacks functional T-cells.
Limited success with primary

leukemia cells.

SCID
Defect in T and B cell

development.

Engraftment is possible but

often limited by residual

immunity.

NOD/SCID

SCID mutation on a NOD

background, reduced NK cell

function.

Superior to SCID mice, widely

used for leukemia xenografts.

NSG (NOD-scid IL2Rγnull)
Lacks T, B, and NK cells;

deficient in cytokine signaling.

Considered the gold standard

with very high engraftment

rates for many leukemia types.

NSG-SGM3 (NSGS)

NSG background with

transgenic expression of

human SCF, GM-CSF, and IL-

3.

Enhanced engraftment of

myeloid leukemias, particularly

those dependent on these

cytokines.

NSG-B2m

NSG background with a

deficiency in β2-microglobulin

(MHC class I).

High engraftment efficiency,

even without preconditioning

irradiation.

Recommendation: For difficult-to-engraft samples, particularly AML, consider using more

advanced strains like NSG or NSGS mice. Some studies have shown up to 81-82%

engraftment efficiency for AML in NSG and NSGS mice respectively.

Step 3: Optimize Injection Protocol and Cell Dosage
The route of injection and the number of cells injected are critical parameters.
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Parameter Recommendation Rationale

Cell Dose
0.5 - 10 x 10^6 viable cells per

mouse.

A sufficient number of

leukemia-initiating cells is

required to establish the

disease.

Injection Volume 100 - 200 µL.
To avoid adverse effects from

large volume injections.

Injection Route

Intravenous (tail vein) is

standard. Intrasplenic or

intrafemoral injections can be

more efficient for certain

samples.

The route can influence

homing and engraftment

kinetics.

Recommendation: If tail vein injections fail, consider alternative routes like intrafemoral

injection, which can be more efficient for small numbers of cells.

Step 4: Consider Host Pre-conditioning
Sublethal irradiation of recipient mice before cell injection can improve engraftment by creating

space in the bone marrow niche and further suppressing residual host immunity.

Recommendation: A dose of 200-250 cGy of total body irradiation 24 hours before tail vein

injection is commonly used for NSG mice. However, some newer strains like NSG-B2m may

not require irradiation.

Step 5: Allow Sufficient Time for Engraftment
Some leukemia subtypes, particularly favorable-risk AML, may have a long latency to

engraftment.

Recommendation: Monitor mice for an extended period (up to a year in some cases) before

concluding an engraftment failure. Longitudinal monitoring via peripheral blood sampling is

recommended.

Frequently Asked Questions (FAQs)
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Q1: How do I prepare primary human leukemia cells for injection after thawing?

A1: Please refer to the detailed protocol for "Thawing and Preparation of Cryopreserved

Leukemia Cells" in the Experimental Protocols section. The key steps include rapid thawing,

slow dilution into warm media, and filtering to remove cell clumps.

Q2: What is the optimal number of cells to inject for a new primary AML sample?

A2: For a new, uncharacterized primary AML sample, a common starting point is to inject 5-10

x 10^6 viable cells per mouse. However, successful engraftment has been reported with as few

as 0.5 x 10^6 cells.

Q3: My ALL samples engraft well, but my AML samples do not. Why?

A3: AML is often more difficult to engraft than ALL. This can be due to a lower frequency of

leukemia-initiating cells or a greater dependence on the human-specific microenvironment.

Consider using NSG-SGM3 mice, which express human cytokines that can support myeloid

cell growth.

Q4: How do I monitor for engraftment?

A4: The standard method is to perform flow cytometry on peripheral blood, bone marrow, or

spleen to detect human CD45+ cells. For AML, co-staining with myeloid markers like CD33 and

CD13 is common. Engraftment is typically defined as >0.1-0.5% human CD45+ cells.

Q5: Can I use fresh, non-cryopreserved cells?

A5: Yes, fresh cells that have not been cryopreserved often have higher viability and may lead

to better engraftment. However, the logistics of using fresh patient samples can be challenging.

Cryopreservation allows for banking of samples for future and repeated experiments.

Experimental Protocols
Protocol 1: Thawing and Preparation of Cryopreserved
Leukemia Cells

Prepare a 50 mL conical tube with 10-20 mL of pre-warmed (37°C) RPMI-1640 medium

supplemented with 20% Fetal Bovine Serum (FBS).
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Remove the cryovial of leukemia cells from liquid nitrogen storage.

Immediately place the vial in a 37°C water bath until a small amount of ice remains.

Wipe the vial with 70% ethanol.

Using a sterile pipette, slowly transfer the thawed cells dropwise into the prepared 50 mL

tube of warm media.

Centrifuge the cell suspension at 250 x g for 5 minutes at 4°C.

Carefully aspirate the supernatant.

Gently resuspend the cell pellet in an appropriate volume of sterile PBS or desired injection

medium.

Filter the cell suspension through a 40 µm cell strainer into a new sterile tube.

Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

Adjust the cell concentration to the desired density for injection. Keep cells on ice until ready

to inject.

Protocol 2: Intravenous (Tail Vein) Injection
Warm the mouse under a heat lamp for 2-3 minutes to dilate the tail veins.

Place the mouse in a suitable restraint device.

Gently wipe the tail with 70% ethanol.

Load a 1 mL syringe with a 27G or 30G needle with the cell suspension. Ensure the cells are

well-mixed immediately before drawing into the syringe.

Identify one of the lateral tail veins.

Insert the needle, bevel up, into the vein at a shallow angle.
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Slowly inject the cell suspension (typically 100-200 µL). You should not feel resistance, and

no "bleb" should form under the skin.

Withdraw the needle and apply gentle pressure to the injection site with sterile gauze.

Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Assessment of Engraftment by Flow
Cytometry

Collect peripheral blood from the tail vein or retro-orbital sinus into a tube containing an

anticoagulant (e.g., EDTA).

Perform a red blood cell lysis using a suitable lysis buffer.

Wash the remaining cells with FACS buffer (e.g., PBS with 2% FBS).

Incubate the cells with fluorescently-conjugated antibodies against human CD45 (a pan-

leukocyte marker) and other relevant human leukemia markers (e.g., CD33, CD13 for AML;

CD19, CD10 for B-ALL; CD3, CD7 for T-ALL).

Wash the cells to remove unbound antibodies.

Acquire the samples on a flow cytometer.

Analyze the data to determine the percentage of human CD45+ cells within the total

leukocyte population.

Visualizations
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Troubleshooting Poor Leukemia Engraftment

Poor/No Engraftment Observed

Step 1: Evaluate Cell Quality
- Viability > 80%?
- Proper Thawing?

- No Clumps?

Step 2: Evaluate Mouse Model
- Using NSG or more advanced strain?

Yes

Optimize Thawing Protocol

No

Step 3: Optimize Protocol
- Cell dose (0.5-10M)?

- Injection route (IV, IF)?

Yes

Switch to More Immunodeficient Strain (e.g., NSG, NSGS)

No

Step 4: Consider Pre-conditioning
- Sublethal irradiation used?

Yes

Increase Cell Dose / Change Route

No

Step 5: Allow Sufficient Time
- Monitored for >16 weeks?

Yes

Add Sublethal Irradiation

No

Continue Monitoring

No

Engraftment Successful

Yes

Use New Cell Vial
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Caption: A flowchart for troubleshooting poor leukemia engraftment.
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General Experimental Workflow for Leukemia PDX

Pre-Injection

Injection

Post-Injection

1. Thaw Primary
Leukemia Cells

2. Prepare Cell Suspension
(Wash, Filter, Count)

4. Inject Cells
(e.g., Tail Vein)

3. Prepare Mice
(Irradiation if needed)

5. Monitor Mice
(Health & Weight)

6. Monitor Engraftment
(Peripheral Blood Sampling)

7. Endpoint Analysis
(BM, Spleen, etc.)
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Caption: Workflow for establishing human leukemia PDX models.
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Factors Influencing Leukemia Cell Engraftment
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Caption: Key factors influencing leukemia cell engraftment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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